
(S)-Volinanserin: A Technical Guide for
Psychedelic Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-Volinanserin

Cat. No.: B2529940 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of

the serotonin 2A (5-HT2A) receptor.[1][2][3] Its remarkable affinity and selectivity have

established it as an indispensable tool compound in the field of psychedelic research.

Psychedelic compounds, such as psilocybin and LSD, exert their characteristic effects primarily

through agonism at the 5-HT2A receptor. (S)-Volinanserin's ability to specifically block this

receptor allows researchers to dissect the precise role of 5-HT2A receptor activation in the

complex pharmacological and behavioral effects of psychedelics. This technical guide provides

a comprehensive overview of (S)-Volinanserin, including its mechanism of action,

pharmacological data, and detailed experimental protocols for its use in preclinical psychedelic

research.

Mechanism of Action: Selective 5-HT2A Receptor
Antagonism
(S)-Volinanserin functions as a competitive antagonist at the 5-HT2A receptor, meaning it

binds to the same site as the endogenous ligand serotonin and psychedelic agonists, but

without activating the receptor. This blockade prevents the conformational changes in the

receptor necessary to initiate downstream signaling cascades. The 5-HT2A receptor is a G-

protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.
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5-HT2A Receptor Signaling Pathways
Activation of the 5-HT2A receptor by an agonist initiates two primary signaling cascades:

The Gq/11 Pathway (Canonical Pathway): Upon agonist binding, the Gαq subunit of the G-

protein dissociates and activates phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic

reticulum, leading to the release of intracellular calcium (Ca2+), a key event in many cellular

responses. DAG, along with Ca2+, activates protein kinase C (PKC).

The β-Arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G-

protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor.

This leads to receptor desensitization and internalization, effectively dampening the G-

protein mediated signal. Additionally, β-arrestin can act as a scaffold for other signaling

proteins, initiating a separate wave of signaling independent of G-proteins.

(S)-Volinanserin, by blocking the initial agonist binding, prevents the activation of both the

Gq/11 and β-arrestin pathways.
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Figure 1: 5-HT2A Receptor Signaling Pathways
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Caption: Figure 1: Simplified diagram of the 5-HT2A receptor signaling pathways and the

inhibitory action of (S)-Volinanserin.

Data Presentation
Table 1: Binding Affinity of (S)-Volinanserin at Various
Receptors
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This table summarizes the binding affinities (Ki) of (S)-Volinanserin for the human 5-HT2A

receptor and a panel of other neurotransmitter receptors, highlighting its selectivity.
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Receptor Ki (nM) Reference

5-HT2A 0.36 - 0.85 [1][2][4]

5-HT1A >10,000

5-HT1B >10,000

5-HT1D >10,000

5-HT1E >10,000

5-HT2B 1,300

5-HT2C 88 - 113.89 [4][5]

5-HT3 >10,000

5-HT5A >10,000

5-HT6 >10,000

5-HT7 >10,000

D1 859.31 [5]

D2 1300 - 2250 [1][5]

D3 >10,000

D4 >10,000

D5 >10,000

α1-adrenergic 128 [4]

α2-adrenergic >10,000

β-adrenergic >10,000

H1 132.48 [5]

M1-M5 >10,000

Sigma1 87 [4]

SERT >10,000
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NET >10,000

DAT >10,000

Data compiled from multiple sources. Ki values are approximate and can vary depending on

the experimental conditions.

Table 2: In Vivo Antagonism of Psychedelic-Induced
Behaviors by (S)-Volinanserin
This table presents the antagonist potency of (S)-Volinanserin in blocking the head-twitch

response (HTR) and intracranial self-stimulation (ICSS) deficits induced by various psychedelic

compounds in rodents. The AD50 value represents the dose of the antagonist required to

reduce the effect of the agonist by 50%.
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Psychedelic
Agonist

Behavioral
Assay

Animal Model
(S)-
Volinanserin
AD50 (mg/kg)

Reference

DOI
Head-Twitch

Response (HTR)
Mouse 0.0062 [6]

DOI

Intracranial Self-

Stimulation

(ICSS)

Rat 0.0040 [6]

LSD
Head-Twitch

Response (HTR)
Mouse 0.00047 [6]

LSD

Intracranial Self-

Stimulation

(ICSS)

Rat Not significant [6]

Mescaline

Intracranial Self-

Stimulation

(ICSS)

Rat

Reverses

depression at

0.032 mg/kg

[6]

Psilocybin

Intracranial Self-

Stimulation

(ICSS)

Rat
Partially effective

at 0.032 mg/kg
[6]

Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-
Volinanserin for the 5-HT2A receptor using [3H]ketanserin as the radioligand.
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Figure 2: Workflow for Radioligand Binding Assay
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Figure 3: Workflow for Head-Twitch Response (HTR) Assay
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Figure 4: Workflow for Intracranial Self-Stimulation (ICSS) Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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